8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane
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Overview
Description
8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a pyridine ring and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of a pyridine derivative with a suitable dihydroxy or diamine precursor under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: A similar spirocyclic compound with different substituents.
3,9-diazaspiro[5.5]undecane: Another spirocyclic compound with a different heterocyclic framework.
Uniqueness
8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to its specific combination of a pyridine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
8-pyridin-2-yl-1-oxa-4,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H19N3O/c1-2-6-15-12(4-1)16-8-3-5-13(11-16)10-14-7-9-17-13/h1-2,4,6,14H,3,5,7-11H2 |
InChI Key |
IHEGIIRHGHASLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNCCO2)CN(C1)C3=CC=CC=N3 |
Origin of Product |
United States |
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